molecular formula C15H22BrN3O2 B1376947 tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate CAS No. 1251000-16-4

tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate

Cat. No.: B1376947
CAS No.: 1251000-16-4
M. Wt: 356.26 g/mol
InChI Key: OXFOHAHABIRBIO-UHFFFAOYSA-N
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Description

tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate lies in its specific spirocyclic framework, which imparts distinct chemical reactivity and potential for biological activity.

Biological Activity

tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate (CAS No. 1251000-16-4) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22BrN3O2
  • Molecular Weight : 356.26 g/mol
  • Structure : The compound features a spirocyclic framework that includes a piperidine ring fused with a pyrrolo[1,2-a]imidazole moiety.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure enhances binding specificity, potentially modulating enzyme activities and leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have promising anticancer properties. In vitro assays have shown significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
tert-butyl 3'-bromo...MCF-715.63
DoxorubicinMCF-710.38
ControlDMSO--

Case Studies

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Study on Antiproliferative Effects : A recent study demonstrated that compounds with similar spirocyclic structures showed enhanced antiproliferative activity against breast cancer cell lines (MCF-7). The study reported IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .
  • Neuropharmacological Studies : Research into the neuropharmacological properties of related spirocyclic compounds indicates potential applications in treating neurological disorders. These studies focus on the ability of these compounds to penetrate the blood-brain barrier and their effects on neurotransmitter systems .

Comparative Analysis

Comparing this compound with other similar compounds can provide insights into its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylateSpirocyclicAnticancer
4-Bromo-2,6-di-tert-butylphenolNon-spirocyclicAntioxidant
tert-butyl 3-bromo...SpirocyclicPotential neuroprotective

Properties

IUPAC Name

tert-butyl 3-bromospiro[5,6-dihydropyrrolo[1,2-a]imidazole-7,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-14(2,3)21-13(20)18-7-4-15(5-8-18)6-9-19-11(16)10-17-12(15)19/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFOHAHABIRBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=NC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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